molecular formula C4H9NO3 B1632124 L-Threonine-15N CAS No. 80681-09-0

L-Threonine-15N

Cat. No.: B1632124
CAS No.: 80681-09-0
M. Wt: 120.11 g/mol
InChI Key: AYFVYJQAPQTCCC-SZEKAKMSSA-N
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Description

L-Threonine-15N: is a stable isotope-labeled compound of L-Threonine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) studies, due to its isotopic labeling.

Scientific Research Applications

L-Threonine-15N has a wide range of applications in scientific research, including:

    Chemistry: Used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules.

    Biology: Helps in tracing metabolic pathways and studying protein synthesis.

    Medicine: Used in metabolic studies and to understand the role of threonine in various physiological processes.

    Industry: Employed in the production of labeled compounds for research and development purposes.

Mechanism of Action

Target of Action

L-Threonine-15N is the 15N-labeled form of L-Threonine . L-Threonine is an essential amino acid that plays a crucial role in protein synthesis . It is a natural amino acid that can be produced by microbial fermentation and is used in food, medicine, or feed .

Mode of Action

This compound interacts with its targets in a similar way as L-Threonine does. It is incorporated into proteins during protein synthesis, affecting the structure and function of the proteins . The 15N label allows for the tracking of the compound’s interaction with its targets, providing valuable information for research studies .

Biochemical Pathways

L-Threonine is involved in several metabolic functions, including glycine synthesis, protein phosphorylation, and O-linked glycosylation . These biochemical pathways are crucial for various biological processes, including protein function, cell signaling, and post-translational modifications .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of L-Threonine. The 15N label can be used to track the compound’s pharmacokinetics in research studies .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it is incorporated into during protein synthesis. It can affect protein function, cell signaling, and other biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the conditions of the microbial fermentation process used to produce the compound, as well as the conditions under which it is stored and used .

Future Directions

L-Threonine, including its 15N labeled version, could be an effective intervention for preventing senescence progression and age-induced ferroptosis . It has been shown to promote healthspan by expediting ferritin-dependent ferroptosis inhibition in C. elegans .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Threonine-15N can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of nitrogen-15 into the amino acid during its synthesis. This can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors in the reaction mixture.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in a medium containing nitrogen-15 labeled substrates, which are then incorporated into the amino acid during its biosynthesis. The resulting product is then purified to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: L-Threonine-15N undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding keto acids.

    Reduction: It can be reduced to form other amino acids or derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of keto acids.

    Reduction: Formation of other amino acids or derivatives.

    Substitution: Formation of substituted threonine derivatives.

Comparison with Similar Compounds

    L-Threonine-13C4,15N: Labeled with both carbon-13 and nitrogen-15.

    L-Valine-15N: Another nitrogen-15 labeled amino acid.

    L-Isoleucine-15N: Nitrogen-15 labeled isoleucine.

Uniqueness: L-Threonine-15N is unique due to its specific labeling with nitrogen-15, which makes it particularly useful in NMR studies. Its role in protein synthesis and metabolic pathways also distinguishes it from other labeled amino acids.

Properties

IUPAC Name

(2S,3R)-2-(15N)azanyl-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-SZEKAKMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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